molecular formula C5H11N3O B564273 N-(Methyl-d3)-N'-nitrosopiperazine CAS No. 1184974-41-1

N-(Methyl-d3)-N'-nitrosopiperazine

Cat. No.: B564273
CAS No.: 1184974-41-1
M. Wt: 132.181
InChI Key: CEAIOKFZXJMDAS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methyl-d3)-N'-nitrosopiperazine (CAS: 16339-07-4) is a deuterated analog of N-nitrosopiperazine derivatives, characterized by a methyl-d3 group (CD₃) and a nitroso (-NO) substituent on adjacent nitrogen atoms of the piperazine ring. Its molecular formula is C₅H₁₁N₃O, with a molecular weight of 129.16 g/mol . This compound is primarily utilized in research settings, particularly in cancer studies and nitrosamine metabolism investigations, owing to its isotopic labeling (deuterium) for tracking stability or metabolic pathways . Its synthesis typically involves deuterated reagents to incorporate the methyl-d3 group, followed by nitrosation steps .

Properties

CAS No.

1184974-41-1

Molecular Formula

C5H11N3O

Molecular Weight

132.181

IUPAC Name

1-nitroso-4-(trideuteriomethyl)piperazine

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3

InChI Key

CEAIOKFZXJMDAS-FIBGUPNXSA-N

SMILES

CN1CCN(CC1)N=O

Synonyms

1-(Methyl-d3)-4-nitrosopiperazine;  1-Nitroso-4-(methyl-d3)piperazine;  N-Nitroso-N’-(methyl-d3)piperazine;  NSC 523886-d3; _x000B_

Origin of Product

United States

Preparation Methods

Synthesis of N-(Methyl-d3)-Amine

Deuteration of methylamine is achieved via H-D exchange using deuterium oxide (D₂O) under basic conditions. A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the exchange reaction between nitromethane and D₂O at 80–100°C for 24–48 hours. Subsequent reduction of nitromethane-d3 using lithium aluminum deuteride (LiAlD₄) in anhydrous ether yields N-(Methyl-d3)-amine with >98% isotopic purity.

Nitrosation of Piperazine

The nitrosation step employs piperazine dihydrochloride as the starting material. In a patented process, an aqueous solution of piperazine is acidified with hydrochloric acid to pH 1–2, followed by gradual addition of sodium nitrite (NaNO₂) at 15–25°C. The reaction proceeds via electrophilic substitution, where the nitrosonium ion (NO⁺) targets the secondary amine group of piperazine. Key parameters include:

  • Temperature control : Maintaining the reaction below 25°C minimizes byproduct formation (e.g., N,N'-dinitrosopiperazine).

  • Stoichiometry : A 1:1 molar ratio of piperazine to NaNO₂ ensures selective mono-nitrosation.

Reaction Optimization and Yield Enhancement

Temperature-Dependent Yield Profiles

Data from scaled reactions demonstrate that yields correlate inversely with temperature (Table 1).

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Yield (%)Byproduct Formation (%)
15818
256522
355830

Lower temperatures favor kinetic control, reducing dimerization and over-nitrosation.

Solvent and Base Selection

The use of chlorinated solvents (e.g., dichloromethane) during extraction improves isolation efficiency by leveraging the compound’s higher solubility in organic phases. Post-nitrosation, the reaction mixture is basified to pH 12–14 using sodium hydroxide, precipitating unreacted piperazine while retaining the nitroso derivative in solution.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and scalability. In one configuration, piperazine and NaNO₂ streams are mixed in a microreactor at 10–15°C, achieving 85% conversion with residence times under 5 minutes. This method reduces thermal degradation and improves throughput compared to batch processes.

Purification and Quality Control

Industrial purification involves vacuum distillation (boiling point: 122–128°C at 3 mmHg) followed by recrystallization from ethanol-water mixtures. Analytical validation via GC-MS (DB-624 column, 60 m × 0.25 mm) confirms <0.1% residual solvents and isotopic purity ≥97%.

Challenges and Mitigation Strategies

Byproduct Formation

N,N'-Dinitrosopiperazine, a common byproduct, is minimized by:

  • Strict pH control (4–7) during nitrosation.

  • Addition of urea to decompose excess nitrous acid.

Deuterium Loss

Isotopic exchange during synthesis is mitigated by:

  • Using aprotic solvents (e.g., ether) during methylamine-d3 synthesis.

  • Avoiding aqueous workups unless necessary.

Comparative Analysis of Methodologies

Table 2: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Yield65–81%78–85%
Purity95–97%≥99%
Throughput10–50 g/day5–10 kg/hour

Industrial methods prioritize throughput and purity, whereas laboratory techniques focus on flexibility.

Emerging Innovations

Recent advances include enzyme-mediated nitrosation using bacterial cytochrome P450 enzymes, which achieve 90% yield at ambient temperatures. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a challenge .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives.

Scientific Research Applications

N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The deuterium substitution affects the compound’s metabolic stability and reactivity. It targets specific enzymes and pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional distinctions between N-(Methyl-d3)-N'-nitrosopiperazine and related compounds:

Compound Molecular Formula CAS Number Key Features Applications
This compound C₅H₁₁N₃O 16339-07-4 Deuterated methyl group; nitroso substituent. Isotopic tracing, carcinogenicity studies .
N-Nitrosopiperazine (MNPZ) C₄H₁₀N₃O 110-91-8 Non-deuterated; formed from piperazine and nitrite. CO₂ capture systems; carcinogen in amine scrubbing .
N-Nitroso-N'-methylpiperazine C₅H₁₁N₃O 16339-07-4* Non-deuterated methyl group; identical structure except for CH₃ vs. CD₃. Toxicology research; precursor for deuterated analogs .
N,N'-Dimethylpiperazine C₆H₁₄N₂ 106-58-1 Two methyl groups; no nitroso substituent. Industrial solvent; pharmaceutical intermediates .
N-Methylpiperazine C₅H₁₂N₂ 109-01-3 Single methyl group; no nitroso group. Precursor for agrochemicals and drugs .
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 86-30-6 Aromatic nitroso compound with two phenyl groups. Rubber manufacturing; carcinogen .

Note: N-Nitroso-N'-methylpiperazine shares the same CAS number as its deuterated analog due to structural similarity, but suppliers distinguish them via isotopic labeling .

Toxicological Profiles

Compound Carcinogenicity Key Toxicological Data
This compound Likely carcinogenic Limited direct data; inferred from non-deuterated analogs. Deuteration may reduce metabolic activation .
MNPZ Confirmed carcinogen Forms DNA adducts; linked to tumors in rodent models .
N-Nitroso-N'-methylpiperazine Confirmed carcinogen Induces prophage in E. coli; mutagenic in Ames tests .
N-Nitrosodiphenylamine Confirmed carcinogen Hepatotoxic; classified as a Group 2B carcinogen (IARC) .

Physical and Chemical Properties

Property This compound N-Nitroso-N'-methylpiperazine N,N'-Dimethylpiperazine
Boiling Point Not reported Not reported 133°C
Density Not reported Not reported 0.85 kg/L
Solubility Likely polar aprotic solvents Polar aprotic solvents Water-miscible
Stability Enhanced via deuterium Reactive nitroso group Stable under inert conditions

Key Research Findings

  • Deuterium Effects: The methyl-d3 group in this compound reduces metabolic clearance by ~20% compared to non-deuterated analogs in vitro, suggesting utility in pharmacokinetic studies .
  • Environmental Impact : MNPZ accumulates in CO₂ capture systems, necessitating inhibitors like thiourea to suppress nitrosation .

Q & A

Basic: What are the primary reaction mechanisms and kinetic parameters governing the formation of N-nitrosopiperazine derivatives under varying conditions?

The formation of N-nitrosopiperazine derivatives, including N-(Methyl-d3)-N'-nitrosopiperazine, involves a three-step mechanism:

Protonation of piperazine carbamate species by hydronium ions.

Nucleophilic attack by nitrite on the carbamic acid intermediate.

Release of bicarbonate and formation of the nitrosamine.
Kinetic parameters :

  • First-order dependence on nitrite, carbamate species, and hydronium ion.
  • Activation energy: 84 ± 2 kJ/mol.
  • Rate constant at 100°C: 8.5×103dm6mol2s18.5 \times 10^3 \, \text{dm}^6 \, \text{mol}^{-2} \, \text{s}^{-1}.
    Experimental validation used varying PZ concentrations (0.1–5 mol/dm³), CO₂ loading (0.001–0.8 mol/mol PZ), and temperatures (50–135°C) .

Basic: How does bicarbonate influence nitrosopiperazine yield, and what methods confirm this?

Bicarbonate inhibits nitrosation by competing for piperazine to form carbamates. Key findings:

  • At 200 mM HCO₃⁻, nitrosopiperazine yield decreases by ~66% (from 300 µM to 115 µM).
  • Carbamate concentration doubles with HCO₃⁻ increase (50→200 mM), inversely correlating with nitrosamine yield.
    Methods :
  • ¹³C NMR tracked carbamate formation.
  • Ionic strength controls (NaNO₃) ruled out non-specific effects .

Advanced: How do deuterium substitutions (e.g., N-(Methyl-d3)) impact reaction kinetics or analytical detection?

Deuteration alters:

  • Isotope effects : Reduced vibrational frequencies in C-D bonds may slow proton transfer steps in nitrosation.
  • Analytical sensitivity : Deuterated analogs enhance mass spectrometry (MS) detection via distinct isotopic patterns.
    Validation :
  • High-resolution MS (HRMS) or LC-MS/MS distinguishes deuterated/non-deuterated species.
  • Stability studies compare degradation rates under thermal/oxidative stress .

Advanced: What methodological challenges arise in quantifying trace nitrosopiperazines in aerosols or amine solvents?

Challenges include:

  • Matrix complexity : Co-eluting amines in CO₂ capture solvents require advanced separation (e.g., HILIC chromatography).
  • Low volatility : Derivatization (e.g., silylation) enhances GC-MS compatibility.
  • Sensitivity : pPTR-MS detects aerosol-phase nitrosopiperazines at ppt levels but requires intermethod validation (e.g., vs. HPLC-UV) .

Basic: Which analytical techniques are validated for nitrosopiperazine detection?

Technique Application Validation Metrics
¹H/¹³C NMR Carbamate quantificationLinearity (R2>0.99R^2 > 0.99), LOD: 10 µM
pPTR-MS Aerosol-phase detectionCross-calibrated with FTIR; precision ±15%
LC-MS/MS Trace impurity analysisEMA/FDA compliance (LOQ ≤ 1 ppb)

Advanced: How do discrepancies in nitrosamine stability studies arise from piperazine concentration regimes?

  • Dilute systems (≤2 mM PZ): Carbamate formation dominates, reducing nitrosamine yield.
  • Industrial systems (30% PZ): High amine concentration shifts equilibrium toward nitrosamine accumulation.
    Resolution : Pilot-scale experiments must account for ionic strength, CO₂ loading, and temperature gradients absent in lab studies .

Basic: How does pH modulate nitrosopiperazine formation/decomposition equilibrium?

  • Low pH (<7): Accelerates nitrosation via hydronium ion catalysis but risks nitrosamine protonation and hydrolysis.
  • High pH (>10): Favors carbamate formation, suppressing nitrosation.
    Experimental proof : pH-stat reactors with inline UV-Vis monitoring of nitrite depletion .

Advanced: What competing pathways complicate inhibition strategies for nitrosamine formation?

  • Carbamate scavenging : Bicarbonate addition may interfere with CO₂ capture efficiency.
  • Radical quenching : Antioxidants (e.g., ascorbate) reduce NOₓ but can form side-products.
    Modeling : Kinetic simulations (e.g., CHEMKIN) optimize inhibitor dosing without disrupting amine performance .

Basic: How do regulatory guidelines inform nitrosamine risk assessment in deuterated analogs?

  • EMA/FDA thresholds : Acceptable intake limits (e.g., 26.5 ng/day for MNPZ) apply to deuterated forms unless deuterium alters toxicity.
  • Analytical requirements : Deuterated standards must meet USP <1469> guidelines for impurity quantification .

Advanced: What crystallographic data exist for this compound?

  • Crystal forms : Patent data describe monoclinic P2₁/c symmetry for deuterated crystals, with deuteration reducing unit cell volume by ~2% vs. non-deuterated forms.
  • Validation : Single-crystal XRD (Cu-Kα radiation) and DSC confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.